molecular formula C10H14O2 B3362441 4,5,6,7,8,9-hexahydrocycloocta[c]furan-1(3H)-one CAS No. 99172-53-9

4,5,6,7,8,9-hexahydrocycloocta[c]furan-1(3H)-one

Cat. No.: B3362441
CAS No.: 99172-53-9
M. Wt: 166.22 g/mol
InChI Key: OIBXRZXMYKDUEM-UHFFFAOYSA-N
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Description

4,5,6,7,8,9-Hexahydrocycloocta[c]furan-1(3H)-one is a heterocyclic organic compound characterized by a fused ring structure that includes a furan ring and a cyclooctane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7,8,9-hexahydrocycloocta[c]furan-1(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclooctanone and furan derivatives, which undergo cyclization in the presence of catalysts such as Lewis acids.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems are often employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: 4,5,6,7,8,9-Hexahydrocycloocta[c]furan-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can reduce double bonds or other functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4,5,6,7,8,9-Hexahydrocycloocta[c]furan-1(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5,6,7,8,9-hexahydrocycloocta[c]furan-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

    Benzofuran: A compound with a fused benzene and furan ring.

    Cyclooctanone: A compound with a cyclooctane ring and a ketone functional group.

    Tetrahydrofuran: A compound with a fully saturated furan ring.

Uniqueness: 4,5,6,7,8,9-Hexahydrocycloocta[c]furan-1(3H)-one is unique due to its specific fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

IUPAC Name

4,5,6,7,8,9-hexahydro-1H-cycloocta[c]furan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c11-10-9-6-4-2-1-3-5-8(9)7-12-10/h1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIBXRZXMYKDUEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2=C(CC1)COC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00450783
Record name AGN-PC-0N7FML
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99172-53-9
Record name AGN-PC-0N7FML
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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